molecular formula C21H31NO2S B2551800 N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 477483-18-4

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2551800
CAS No.: 477483-18-4
M. Wt: 361.54
InChI Key: VJQINVIEUVQMCT-UHFFFAOYSA-N
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Description

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide, commonly known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This compound has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Organic Synthesis

Studies have demonstrated the versatility of adamantane derivatives in organic synthesis. For instance, reductions with lithium in low molecular weight amines and ethylenediamine using adamantane derivatives have been described, highlighting the utility of such compounds in the debenzylation of N-benzylamide and lactams, which are refractory to hydrogenolysis with hydrogen and a catalyst (Garst et al., 2000). Additionally, the synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, studied through X-ray single-crystal analysis and DFT calculations, indicate the potential for designing novel adamantane-based compounds with specific electronic properties (Nikonov et al., 2019).

Materials Science

In materials science, adamantane derivatives have been explored for their properties and applications in polymer chemistry. For example, poly(N-protected ethylene imine-alt-ethylene sulfide) block polymers synthesized using adamantane derivatives have shown high solubility in common organic solvents, which could be beneficial for the functionalization of polymeric materials (Hori et al., 2011). Moreover, pendant adamantyl poly(ether imide)s synthesized from adamantyl-substituted dihydroxybenzenes exhibit unique solubilities and thermal transition temperatures, suggesting their potential use in high-performance polymers (Eastmond et al., 1999).

Chemical Analysis

Adamantane derivatives have also found applications in chemical analysis. The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light showcases the use of adamantane-based compounds in the synthesis of complex molecules, which could have implications for the development of analytical methods (Xiang et al., 2016).

Properties

IUPAC Name

N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO2S/c1-12-5-13(2)21(14(3)6-12)25(23,24)22-15(4)20-18-8-16-7-17(10-18)11-19(20)9-16/h5-6,15-20,22H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQINVIEUVQMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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